
Nitrous acid, 2,2-dimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrous acid, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C5H11NO2 It is a derivative of nitrous acid and is characterized by the presence of a nitrous ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrous acid, 2,2-dimethylpropyl ester can be synthesized through the esterification of nitrous acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the nitrous acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the esterification takes place. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the nitrous ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Nitrous acid and 2,2-dimethylpropanol.
Oxidation: Corresponding nitro compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nitrous acid, 2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and nitro compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving nitrous acid derivatives.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of nitrous acid, 2,2-dimethylpropyl ester involves its ability to release nitrous acid upon hydrolysis. Nitrous acid can then participate in various chemical reactions, including the formation of nitro compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Nitrous acid, ethyl ester
- Nitrous acid, methyl ester
- Nitrous acid, isopropyl ester
Comparison: Nitrous acid, 2,2-dimethylpropyl ester is unique due to its branched alkyl group, which imparts different steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Eigenschaften
CAS-Nummer |
77212-96-5 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
2,2-dimethylpropyl nitrite |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)4-8-6-7/h4H2,1-3H3 |
InChI-Schlüssel |
YIGAWISCEHGPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


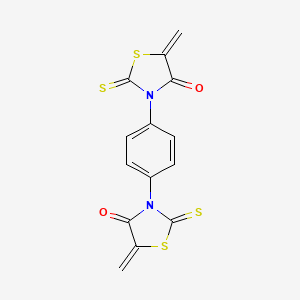
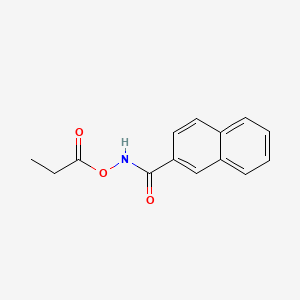
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)

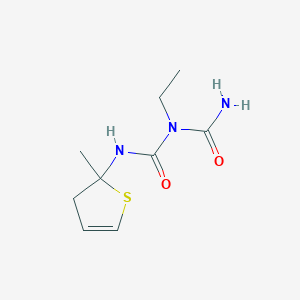
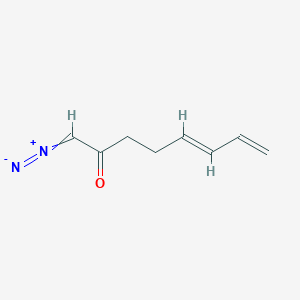
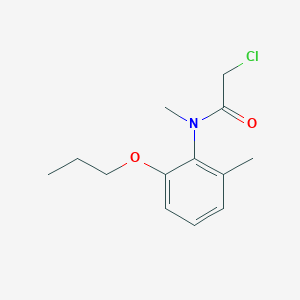
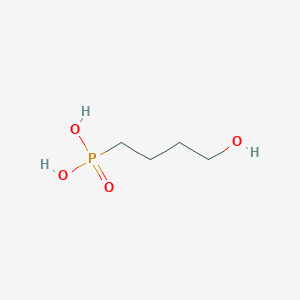
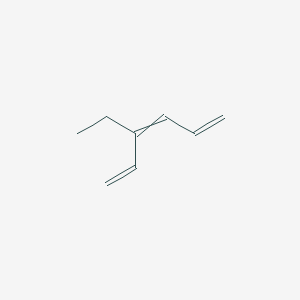
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
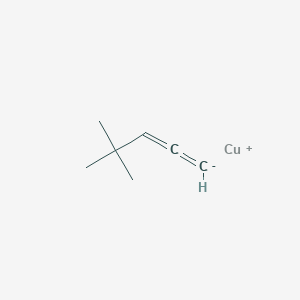
![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
